3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE
Description
3',4'-Difluoro-3-phenylpropiophenone is a fluorinated aromatic ketone with the molecular formula C₁₅H₁₀F₂O (inferred from structural analogs in ). It features a propiophenone backbone substituted with two fluorine atoms at the 3' and 4' positions of the phenyl ring and an additional phenyl group at the 3-position of the ketone moiety.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRWGBCQIUDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643997 | |
| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-90-4 | |
| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-difluorobenzene with phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted phenylpropanones.
Scientific Research Applications
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituent patterns on the phenyl and propiophenone rings. A comparative analysis is provided below:
Key Observations :
- Electron Effects: Fluorine and chlorine substituents increase electron-withdrawing effects, enhancing resistance to oxidation and electrophilic substitution. Methoxy groups (e.g., in 3-(4-methoxyphenyl)-3',4',5'-trifluoropropiophenone) introduce electron-donating properties, improving solubility in polar solvents .
- Biological Relevance: Fluorinated analogs (e.g., 3',4'-difluoro derivatives) may mimic natural phenylphenalenones in antibiotic activity, as seen in , where fluorinated intermediates play roles in biosynthetic pathways .
Spectroscopic and Analytical Comparisons
- NMR Analysis: The ¹³C-NMR shifts of fluorinated propiophenones (e.g., δ 159.6 ppm for fluorinated carbons in ) differ significantly from methoxy-substituted analogs (δ ~55 ppm for OCH₃). These shifts aid in structural elucidation and stereochemical assignments .
- Molecular Weight and Purity : Higher fluorine content correlates with increased molecular weight (e.g., 300.22 for trifluorophenyl vs. 256.24 for phenyl), impacting chromatographic retention times and purification strategies .
Biological Activity
3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE (DFPP) is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its interactions with biomolecules, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
DFPP is characterized by the presence of two fluorine atoms at the 3' and 4' positions of the phenyl ring, which may influence its biological activity. The general structure can be represented as follows:
1. Antimicrobial Activity
DFPP has been investigated for its antimicrobial properties. A study highlighted that compounds containing fluorine often exhibit enhanced biological activity due to their electronegativity and ability to participate in hydrogen bonding. DFPP's structure suggests potential efficacy against various microbial strains.
Table 1: Antimicrobial Activity of DFPP
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The data indicates that DFPP exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .
2. Interaction with Biomolecules
Research has shown that DFPP interacts with various biomolecules, influencing cellular pathways. Its ability to bind to proteins and enzymes can alter metabolic processes, potentially leading to therapeutic effects.
Case Study: Protein Binding Affinity
A study utilized computational methods to predict the binding affinity of DFPP to target proteins involved in cancer pathways. The results indicated a strong interaction with the protein Bcl-2, which is known for its role in regulating apoptosis.
Table 2: Predicted Binding Affinity of DFPP
| Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Bcl-2 | -9.5 | Inhibitory |
| CYP450 | -7.8 | Metabolic |
This data suggests that DFPP may have implications in cancer therapy by modulating apoptosis through Bcl-2 inhibition .
The mechanisms underlying the biological activity of DFPP are diverse:
- Antimicrobial Mechanism : DFPP disrupts microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : By inhibiting Bcl-2, DFPP promotes apoptosis in cancer cells.
- Metabolic Interference : Interaction with CYP450 enzymes may affect drug metabolism, influencing pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
